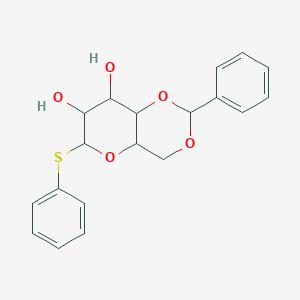

Phenyl 4,6-O-benzylidene-1-thio-a-D-mannopyranoside

CAS No.:

Cat. No.: VC16255212

Molecular Formula: C19H20O5S

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20O5S |

|---|---|

| Molecular Weight | 360.4 g/mol |

| IUPAC Name | 2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

| Standard InChI | InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2 |

| Standard InChI Key | BDNIQCYVYFGHSI-UHFFFAOYSA-N |

| Canonical SMILES | C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a mannopyranose core with a 4,6-O-benzylidene acetal, which locks the pyranose ring in a rigid conformation. The thioglycosidic bond (C1-S-Ph) replaces the traditional oxygen glycosidic linkage, enhancing stability against hydrolysis . Key structural attributes include:

-

IUPAC Name: (2R,4aR,6R,7S,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1, dioxine-7,8-diol .

-

Stereochemistry: Six defined stereocenters (C2, C4a, C6, C7, C8, C8a) dictate its spatial arrangement .

-

SMILES Notation: C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 360.4 g/mol | |

| Melting Point | Not reported (decomposes) | |

| Specific Rotation | [α]²²D +68.1 (c=1.0, CHCl₃) | |

| Solubility | Soluble in chloroform, DMSO |

The benzylidene group confers resistance to acidic conditions, while the thiophenyl group enhances stability in enzymatic assays .

Synthesis and Modifications

Core Synthetic Strategy

The compound is typically synthesized via:

-

Protection: Introduction of the 4,6-O-benzylidene acetal to mannose using benzaldehyde dimethyl acetal under acidic conditions .

-

Thioglycoside Formation: Reaction of the protected mannose with thiophenol in the presence of Lewis acids like BF₃·Et₂O .

A representative procedure involves activating phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside with diphenyl sulfoxide and trifluoromethanesulfonic anhydride, enabling coupling reactions with C-nucleophiles at −78°C .

Stereoselective Modifications

-

3-O-Substituents: Replacing the 3-O-acetyl group with a benzyl ether or sulfonyl ester reverses glycosylation stereoselectivity. For example, 3-O-acetyl derivatives yield α-glycosides, while 3-O-benzyl analogs favor β-products .

-

Radical Reactions: Allyltributylstannane-mediated radical glycosylations produce α-C-glycosides regardless of protecting groups, highlighting the role of counterion interactions in stereocontrol .

Applications in Glycoscience Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume